N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-4-20(26)22-16-7-9-17(10-8-16)30(27,28)25-19-13-15(6-5-14(19)2)18-11-12-21(29-3)24-23-18/h5-13,25H,4H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKZMQSFSXVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then coupled through various chemical reactionsReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on antibacterial and antifungal agents.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs.
Industry: It may be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide likely involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Comparisons
- Heterocyclic Core: The target’s 6-methoxypyridazine offers electron-donating methoxy groups, which may enhance hydrogen bonding compared to the electron-deficient pyridine in compound 9 or the neutral isoxazole in compound 7 . Quinoxaline in SAR245409 provides a planar structure for π-π stacking, whereas the pyridazine in the target compound may favor solubility .
- Sulfamoyl Linker : All compounds share a sulfamoyl phenyl group, critical for binding to enzymes like carbonic anhydrase or kinases. The target’s para-substitution pattern aligns with SAR245409, which optimizes spatial orientation for target engagement .
- Terminal Groups: The propionamide in the target compound provides greater conformational flexibility than the rigid acrylamide in compound 9 or the bulkier quinoxaline in SAR245409 . This flexibility may improve bioavailability but reduce binding specificity.
Biological Activity
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : The pyridazine moiety is synthesized through the reaction of hydrazine with suitable dicarbonyl compounds.
- Introduction of the Sulfonamide Group : This is achieved by reacting the intermediate with sulfonyl chlorides in the presence of bases like triethylamine.
- Attachment of Methoxy and Propionamide Groups : Methoxy groups are introduced via methylation reactions, while the propionamide group is added through acylation reactions.
2.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing thiazole and piperazine structures showed moderate to excellent antimicrobial activity against various bacterial strains .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 10 |
| Compound B | Antifungal | 20 |
| This compound | TBD | TBD |
2.2 Anticancer Activity
Studies have shown that similar compounds can inhibit cancer cell proliferation. For example, a molecular hybrid derived from sulfonamide exhibited antiproliferative effects on several cancer cell lines, including MCF7 (breast carcinoma), with IC50 values in the nanomolar range .
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 50 |
| M21 | 75 |
| MCF7 | 100 |
The mechanism by which this compound exerts its biological effects primarily involves inhibition of key enzymes in metabolic pathways:
- Inhibition of Dihydropteroate Synthase : Similar sulfonamide compounds inhibit this enzyme, disrupting folic acid synthesis in bacteria, which is crucial for their growth and reproduction .
4. Case Studies
Several case studies have documented the efficacy of related compounds:
- Antimicrobial Efficacy Study : A series of synthesized thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
- Anticancer Evaluation : In a study involving various cancer cell lines, compounds structurally related to this compound demonstrated significant inhibition of cell growth and induced apoptosis through cell cycle arrest mechanisms .
Q & A
Q. What are the recommended synthetic routes for N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including sulfamoylation, coupling, and amidation. Key steps include:
- Sulfamoylation: Reacting the phenylamine precursor with sulfamoyl chloride under controlled pH (7–9) and temperature (0–5°C) to prevent side reactions .
- Coupling: Introducing the 6-methoxypyridazin-3-yl group via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O solvent system at 80°C .
- Amidation: Final propionamide formation using propionic anhydride in dichloromethane with catalytic DMAP, monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) .
Optimization requires adjusting solvent polarity, reaction time, and stoichiometry. For example, excess sulfamoyl chloride (1.2 eq) improves yield, while lower temperatures reduce byproducts .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs). Key signals include the methoxy singlet at δ ~3.9 ppm and aromatic protons between δ 7.1–8.3 ppm .
- HPLC: Employ a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to assess purity (>95% area under the curve) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 483.2 (calculated) with isotopic pattern matching .
Q. What are the critical storage conditions to maintain compound stability?
Methodological Answer: Store the compound in amber vials under inert gas (argon) at −20°C to prevent hydrolysis of the sulfamoyl group. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light and moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
- Derivatization: Synthesize analogs with modifications to the methoxy group (e.g., ethoxy, halogen) or methylphenyl moiety. For example, replacing methoxy with Cl improves logP but may reduce solubility .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
- Data Analysis: Apply multivariate regression to identify key descriptors (e.g., Hammett σ values, π hydrophobicity) influencing activity .
Q. How should researchers resolve contradictions in reported synthetic yields for similar sulfamoyl-containing compounds?
Methodological Answer:
- Replicate Conditions: Reproduce conflicting protocols (e.g., 61% vs. 72% yields in sulfamoylation steps ) while controlling variables like moisture levels and catalyst lot.
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-sulfonated species or dehalogenated intermediates) .
- Kinetic Studies: Perform time-course experiments to determine if yield discrepancies arise from incomplete reaction termination or competing pathways .
Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to pH 1–13 buffers (37°C) and analyze via LC-MS. The sulfamoyl bond is labile in acidic conditions, producing phenylsulfonic acid and pyridazine fragments .
- Metabolite Identification: Incubate with liver microsomes (human or rat) to detect Phase I metabolites (e.g., hydroxylation at the methylphenyl group) .
- Computational Modeling: Use Density Functional Theory (DFT) to predict hydrolysis activation energies and correlate with experimental degradation rates .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or QikProp to estimate logP (target 2–3), PSA (<140 Ų), and CYP450 inhibition. Derivatives with reduced PSA (e.g., replacing propionamide with acetyl) show better BBB penetration .
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life. Hydrophobic substituents increase albumin affinity, prolonging circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
